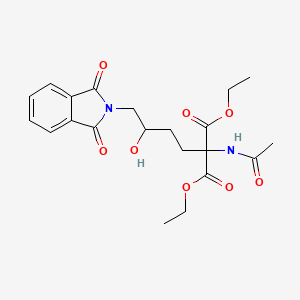

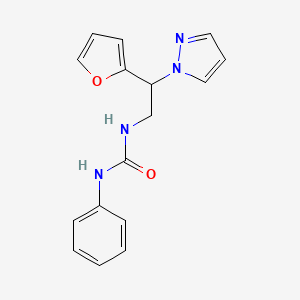

4-cyclopropyl-1-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, cyclization steps, and the application of catalysts to facilitate the formation of the desired heterocyclic frameworks. A study on a similar compound, synthesized by condensation of a dihydro-tetraaza-dibenzo cycloheptenone with 1-(2-chloro-ethyl)-piperidine hydrochloride, highlights the intricacies of synthesizing such complex molecules (Thimmegowda et al., 2009). Additionally, Rh-catalyzed intramolecular cyclization has been explored for the concise preparation of sulfonylated unsaturated piperidines, demonstrating advanced synthetic routes for related structures (Furukawa et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated through crystallography, revealing significant details about their conformation and intermolecular interactions. For instance, the crystal structure of a similar compound showed a triclinic space group and highlighted the presence of intermolecular hydrogen bonds, with the cyclopropyl and piperidine rings adopting specific conformations (Aydinli et al., 2010).

Applications De Recherche Scientifique

Cytochrome P450 Enzyme Metabolism

A study on the metabolism of Lu AA21004, a novel antidepressant, highlighted the oxidative metabolism involving Cytochrome P450 enzymes. Although not directly related to the specific compound , this research provides insights into the complex metabolic pathways that similar compounds may undergo, involving oxidation to various metabolites catalyzed by CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6 enzymes (Hvenegaard et al., 2012).

Inhibition of Carbonic Anhydrase Isozymes

Investigation into sulfonamides incorporating various moieties, such as aroylhydrazone and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl, revealed their potential as inhibitors of human carbonic anhydrases, which are pivotal in various physiological processes. These studies suggest potential therapeutic applications in targeting tumor-associated isoforms of carbonic anhydrases (Alafeefy et al., 2015).

Heterocyclic Chemistry Applications

The utility of cyano acid hydrazide in synthesizing new heterocyclic compounds, such as 1,2,4-triazolo[1,5-a]pyridines and isoquinolines, highlights the versatility of compounds with similar structural features in creating pharmacologically relevant heterocycles. This suggests potential for the compound to serve as a precursor in synthetic chemistry for developing new therapeutic agents (Hussein, 1998).

Synthesis and Crystal Structure Studies

The synthesis and crystal structure studies of related compounds, such as 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d] cyclohepten-11-one, demonstrate the potential for detailed structural analysis and the understanding of molecular interactions. These studies can inform the design of compounds with improved pharmacological properties (Thimmegowda et al., 2009).

Propriétés

IUPAC Name |

4-cyclopropyl-2-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S/c1-14-12(17)16(10-3-4-10)11(13-14)9-5-7-15(8-6-9)20(2,18)19/h9-10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLAKTOGNUABMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-1-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)

![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)

![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)

![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)

![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)